(E)-ethyl 3,4-dimethyl-2-(((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
(E)-ethyl 3,4-dimethyl-2-(((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, multiple methoxy groups, and an ethyl ester functional group. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3,4-dimethyl-2-(((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and thiosemicarbazide. The key steps in the synthesis include:
Condensation Reaction: The initial step involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an acid catalyst to form the thiazole ring.
Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3,4-dimethyl-2-(((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole ring positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.
Medicine
In medicine, the compound and its derivatives could be investigated for their potential pharmacological effects. This includes exploring their interactions with biological targets and evaluating their efficacy in preclinical models.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 3,4-dimethyl-2-(((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like benzothiazole share a similar thiazole ring structure and exhibit comparable chemical reactivity.
Trimethoxyphenyl Derivatives: Compounds containing the trimethoxyphenyl group, such as trimethoprim, have similar structural features and may exhibit related biological activities.
Uniqueness
The uniqueness of (E)-ethyl 3,4-dimethyl-2-(((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate lies in its combination of functional groups and structural motifs. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]imino-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-7-28-19(24)18-12(2)22(3)20(29-18)21-16(23)9-8-13-10-14(25-4)17(27-6)15(11-13)26-5/h8-11H,7H2,1-6H3/b9-8+,21-20? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYRXHJFYAQNDV-WEHLNEQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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